H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H
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Overview
Description
The compound H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H is a tripeptide composed of three amino acids: arginine, histidine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, phenylalanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, histidine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for the addition of arginine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H: can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal.
Reduction: The arginine residue can be reduced to form ornithine.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under basic conditions.
Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Histidinal and other oxidized derivatives.
Reduction: Ornithine and other reduced derivatives.
Substitution: Halogenated phenylalanine derivatives.
Scientific Research Applications
H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
H-DL-Arg-DL-His-DL-Phe-OH.2CH3CO2H: can be compared to other similar tripeptides:
H-DL-Lys-DL-His-DL-Phe-OH: Similar structure but with lysine instead of arginine, leading to different biochemical properties.
H-DL-Arg-DL-His-DL-Tyr-OH: Similar structure but with tyrosine instead of phenylalanine, affecting its reactivity and interactions.
H-DL-Arg-DL-Trp-DL-Phe-OH: Similar structure but with tryptophan instead of histidine, altering its chemical behavior and applications.
The uniqueness of This compound
Properties
IUPAC Name |
acetic acid;2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N8O4.2C2H4O2/c22-15(7-4-8-26-21(23)24)18(30)28-16(10-14-11-25-12-27-14)19(31)29-17(20(32)33)9-13-5-2-1-3-6-13;2*1-2(3)4/h1-3,5-6,11-12,15-17H,4,7-10,22H2,(H,25,27)(H,28,30)(H,29,31)(H,32,33)(H4,23,24,26);2*1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAJEYZITCIKKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N8O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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